![molecular formula C9H16N2O3 B6248153 rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine-4-carboxamide, trans CAS No. 2408937-90-4](/img/no-structure.png)
rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine-4-carboxamide, trans
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Overview
Description
Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine-4-carboxamide, trans is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.2. The purity is usually 95.
BenchChem offers high-quality rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine-4-carboxamide, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine-4-carboxamide, trans including the price, delivery time, and more detailed information at info@benchchem.com.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine-4-carboxamide, trans involves the formation of the oxazine ring through a cyclization reaction. The carboxamide group is introduced through a coupling reaction with an appropriate amine. The stereochemistry of the compound is achieved through the use of chiral starting materials or chiral catalysts.", "Starting Materials": [ "2,2-dimethyl-1,3-propanediol", "4-bromo-2-butanol", "sodium hydride", "ethyl acrylate", "N,N-dimethylformamide", "triethylamine", "4-aminobutyric acid", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "diisopropylethylamine", "acetic acid", "sodium chloride", "sodium bicarbonate", "methylene chloride", "ethanol" ], "Reaction": [ "1. Conversion of 2,2-dimethyl-1,3-propanediol to 4-bromo-2-butanol through treatment with hydrobromic acid.", "2. Cyclization of 4-bromo-2-butanol with ethyl acrylate in the presence of sodium hydride and N,N-dimethylformamide to form racemic trans-4-bromo-2-butyl-2,2-dimethyltetrahydrofuran-3-carboxylate.", "3. Reduction of the carboxylate group to an aldehyde using sodium borohydride.", "4. Coupling of the aldehyde with 4-aminobutyric acid in the presence of N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form racemic trans-4-(4-aminobutyl)-2,2-dimethyltetrahydrofuran-3-carboxaldehyde.", "5. Cyclization of the aldehyde with diisopropylethylamine in acetic acid to form racemic trans-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine-4-carboxaldehyde.", "6. Reduction of the carboxaldehyde group to a carboxamide using sodium borohydride.", "7. Resolution of the racemic mixture using a chiral catalyst or chiral starting materials to obtain the desired enantiomer." ] } | |
CAS RN |
2408937-90-4 |
Product Name |
rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine-4-carboxamide, trans |
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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